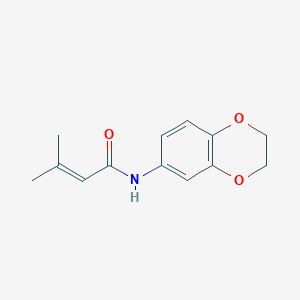
ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate, also known as EFPM, is a synthetic compound that has been extensively studied in scientific research. EFPM is a piperidinecarboxylate derivative that has shown promising results in various preclinical studies, especially in the field of cancer research.
作用机制
The mechanism of action of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are crucial for cancer cell growth and survival. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be activated in various cancer cells. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, which is a crucial process in preventing cancer progression. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the growth of cancer cells by inhibiting various signaling pathways that are crucial for cancer cell growth and survival. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to have anti-inflammatory effects, which could be beneficial in various diseases.
实验室实验的优点和局限性
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is relatively easy to synthesize, and its yield is reported to be around 70%. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to have low toxicity in various preclinical studies. However, ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has some limitations for lab experiments. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is not very water-soluble, which could make it difficult to administer in vivo. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate also has a short half-life, which could limit its effectiveness in vivo.
未来方向
There are several future directions for ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate research. One of the future directions is to optimize the synthesis method of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate to increase its yield and water solubility. Another future direction is to study the pharmacokinetics and pharmacodynamics of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate in vivo to determine its efficacy and toxicity. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate could also be studied in combination with other drugs to determine its potential synergistic effects. Finally, ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate could be studied in various disease models to determine its potential therapeutic applications beyond cancer.
合成方法
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 3-fluorobenzylamine with 2-hydroxy-3-methoxybenzaldehyde to form 3-fluorobenzylidene-2-hydroxy-3-methoxybenzylamine. This compound is then reacted with ethyl 4-piperidinecarboxylate in the presence of a base to form ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate. The yield of this synthesis method is reported to be around 70%.
科学研究应用
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied in scientific research, especially in the field of cancer research. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in preventing cancer progression.
属性
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4/c1-3-29-22(27)23(15-17-6-4-8-19(24)14-17)10-12-25(13-11-23)16-18-7-5-9-20(28-2)21(18)26/h4-9,14,26H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGLACMQDUDXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)

![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![methyl 4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4923672.png)
![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)



![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)

![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)
![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)